6-Nitro-1H-benzo[d]imidazole-4-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6N4O3 |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
6-nitro-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C8H6N4O3/c9-8(13)5-1-4(12(14)15)2-6-7(5)11-3-10-6/h1-3H,(H2,9,13)(H,10,11) |
InChI Key |
DLBYJPKIEXULOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)N)N=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
Structure Activity Relationship Sar and Structural Modification Studies of 6 Nitro 1h Benzo D Imidazole 4 Carboxamide Analogues
Impact of the Nitro Group at Position 6 on Biological Potency and Selectivity Profiles
The nitro group at position 6 of the benzimidazole (B57391) ring is a strong electron-withdrawing group that significantly influences the molecule's physicochemical properties and biological activity. Its presence is often associated with enhanced potency in various therapeutic contexts, including anticancer and antimicrobial applications. nih.gov
In the context of anticancer activity, the nitro group can serve as a bioreductive functional group. Under the hypoxic conditions often found in solid tumors, the nitro group can be reduced by cellular reductases to form highly reactive species, such as nitro radical anions, nitroso, and hydroxylamine (B1172632) intermediates. nih.govnih.gov These reactive species can induce cellular damage, contributing to the cytotoxic effects of the compound. This mechanism is a key feature of certain nitroimidazole-based drugs used in cancer therapy and for treating infections caused by anaerobic bacteria and protozoa. nih.govmdpi.com
Contribution of the Carboxamide Moiety at Position 4 to Receptor Binding and Pharmacological Efficacy
The carboxamide group at position 4 is a cornerstone of the benzimidazole scaffold's interaction with several key biological targets, most notably poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a critical enzyme in the DNA damage repair pathway, and its inhibition is a validated strategy in cancer therapy. The 1H-benzo[d]imidazole-4-carboxamide core structure is a well-established pharmacophore for potent PARP-1 inhibitors. nih.govresearchgate.netnih.gov
The primary role of the 4-carboxamide is to act as a mimic of the nicotinamide (B372718) portion of NAD+, the natural substrate for PARP-1. researchgate.net Molecular docking and co-crystal structure studies have revealed that the carboxamide group forms crucial hydrogen bond interactions with key amino acid residues in the nicotinamide-binding pocket of the PARP-1 active site. nih.govnih.gov Specifically, the amide protons can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor, anchoring the inhibitor in the active site and leading to potent inhibition. This binding mode is a consistent feature across a wide range of highly potent benzimidazole-4-carboxamide-based PARP inhibitors. nih.govresearchgate.net
Beyond PARP-1, the benzimidazole-4-carboxamide moiety is also integral to ligands targeting the serotonin (B10506) 5-HT4 receptor, which is involved in cognitive function and gastrointestinal motility. nih.govnih.gov In this context, the carboxamide can participate in essential interactions within the receptor binding site. SAR studies have shown that derivatives of benzimidazole-4-carboxamides exhibit high affinity for the 5-HT4 receptor. nih.gov The geometry and hydrogen-bonding capability of the carboxamide group, in conjunction with other structural features, are vital for achieving high affinity and selectivity for this receptor. nih.gov
Effects of Substituents on the Benzimidazole Ring System and its Peripheral Moieties
Substitution at the N1 position of the benzimidazole ring can have a profound impact on the biological activity of the resulting analogues, often differentiating their utility as PARP-1 inhibitors versus other agents.
For PARP-1 inhibition, the N1 position is typically left unsubstituted. The hydrogen atom at this position is critical as it often participates in a key hydrogen bond with a glycine (B1666218) residue (Gly863) in the PARP-1 active site. This interaction helps to properly orient the molecule for optimal binding. Introducing a substituent at N1 can disrupt this crucial hydrogen bond, leading to a significant loss of inhibitory potency.
Conversely, for antimicrobial and some anticancer activities, N1-alkylation can be beneficial. Studies on 6-nitro-1H-benzimidazoles have shown that introducing alkyl or substituted benzyl (B1604629) groups at the N1 position can lead to potent antimicrobial and anticancer agents. nih.govrsc.org The nature and size of the N1-substituent can be tuned to optimize activity against specific pathogens or cancer cell lines.
In the development of 5-HT4 receptor ligands, while direct N1 substitution on the benzimidazole ring is less common, modifications to nitrogen-containing moieties linked to the core structure are critical. For instance, in series of benzimidazole-4-carboxamides, voluminous substituents on the basic nitrogen of a linked piperidine (B6355638) or piperazine (B1678402) ring are essential for high affinity and selectivity for the 5-HT4 receptor. nih.gov
The C2 position is the most frequently modified position on the benzimidazole scaffold for tuning pharmacological activity. A wide variety of substituents, from simple alkyl chains to complex aryl and heterocyclic systems, have been introduced at C2 to optimize potency and selectivity.
In the realm of PARP-1 inhibitors, C2-substituents extend into the adenine-ribose binding site (AD site) of the enzyme, and modifications here are key to improving potency and modulating physicochemical properties. nih.gov For example, linking cyclic amine moieties like piperidine or piperazine to the C2 position has yielded highly potent PARP-1 inhibitors. nih.gov Further substitution on these cyclic amines can fine-tune the compound's properties. For instance, in a series of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives, the propyl group on the piperidine nitrogen was found to be optimal for potent PARP-1 inhibition. researchgate.net Introducing substituted phenyl groups at C2 has also led to potent inhibitors, with the specific substitution pattern on the phenyl ring dictating the activity. nih.govresearchgate.net
For anticancer and antimicrobial applications, C2-substitutions are equally critical. The introduction of substituted aryl groups at the C2 position of the 6-nitro-1H-benzimidazole core has been shown to produce compounds with significant anticancer and antimicrobial activities. nih.govrsc.org The electronic nature of the substituents on the C2-aryl ring (e.g., chloro, methoxy, nitro) can dramatically alter the biological profile. Similarly, incorporating heterocyclic rings, such as furan, at the C2 position has been shown to enhance PARP-1 inhibitory activity. nih.gov
Table 1: Effect of C2-Substituents on PARP-1 Inhibitory Activity of Benzimidazole-4-carboxamide Analogues Note: This table is a representative compilation from multiple studies and does not represent a single cohesive experiment. IC50 values are for PARP-1 enzyme inhibition unless otherwise noted.
| C2-Substituent | Analogue Structure Example | PARP-1 IC50 (nM) | Reference |
| Phenyl | 2-Phenyl-1H-benzo[d]imidazole-4-carboxamide | >500 | nih.gov |
| 2-Fluorophenyl | 2-(2-Fluorophenyl)-1H-benzo[d]imidazole-4-carboxamide | ~25 | researchgate.net |
| 4-(Piperidin-4-yl)phenyl | 2-(4-(Piperidin-4-yl)phenyl)-1H-benzo[d]imidazole-4-carboxamide | 1.6 | researchgate.net |
| 4-(Pyrrolidin-2-yl)phenyl | (S)-2-(4-(Pyrrolidin-2-yl)phenyl)-1H-benzo[d]imidazole-4-carboxamide | 1 | researchgate.net |
| 1-Propylpiperidin-4-yl | 2-(1-Propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide | 3 | researchgate.net |
| 4-(Furan-2-carbonyl)piperazin-1-yl | 2-(4-(Furan-2-carbonyl)piperazin-1-yl)-1H-benzo[d]imidazole-4-carboxamide | 23 | nih.gov |
While positions N1, C2, and C6 are the most explored sites for modification, substitutions at other positions on the benzimidazole ring, such as C5, can also influence biological activity. The electronic environment of the entire heterocyclic system is altered by substituents on the benzene (B151609) portion of the ring.
In studies of 6-nitro-1H-benzimidazole derivatives, the starting material is often a 4-nitro-substituted o-phenylenediamine (B120857), leading to the final 6-nitro product. nih.gov If a 3-nitro-o-phenylenediamine were used, a 5-nitro-1H-benzimidazole would be formed. The relative positions of the nitro and carboxamide groups are critical. The isomeric 5-nitro-1H-benzimidazole-4-carboxamide would have a different electronic distribution and spatial arrangement of key functional groups, which would almost certainly lead to a different pharmacological profile.
The introduction of other substituents, such as halogens or alkyl groups, at C5 or C7 can modulate properties like lipophilicity, metabolic stability, and receptor interaction. For example, in a study comparing 6-chloro and 6-nitro benzimidazoles, the nature of this electron-withdrawing group had a significant impact on the resulting anticancer and antimicrobial activities. nih.gov While specific SAR data for C5-substituted 6-nitro-1H-benzo[d]imidazole-4-carboxamides are not widely available, it is a viable position for further optimization of lead compounds.
Rational Design Principles and Ligand-Based Approaches for Optimizing 6-Nitro-1H-benzo[d]imidazole-4-carboxamide Derivatives
The optimization of this compound derivatives into potent and selective drug candidates heavily relies on rational design principles, including both ligand-based and structure-based drug design approaches. nih.govnih.gov
Ligand-Based Drug Design: When the three-dimensional structure of the target receptor is unknown or when focusing on a series of known active compounds, ligand-based methods like Quantitative Structure-Activity Relationship (QSAR) are employed. 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of benzimidazole-4-carboxamide PARP-1 inhibitors and 5-HT4 receptor agonists. nih.govnih.gov These models generate 3D contour maps that visualize the regions where steric bulk, electrostatic charge (positive or negative), and hydrophobic or hydrogen-bonding features are favorable or unfavorable for biological activity. This information provides a clear roadmap for designing new analogues with enhanced potency. For instance, QSAR models for PARP-1 inhibitors highlight the favorable steric and electrostatic fields around the C2-substituent, guiding the synthesis of more effective compounds. nih.gov
Structure-Based Drug Design: When the crystal structure of the target protein is available, as is the case for PARP-1, structure-based design becomes a powerful tool. researchgate.netnih.gov Molecular docking allows researchers to visualize the binding mode of designed analogues within the active site of the target. nih.gov This approach was instrumental in understanding why the 1H-benzo[d]imidazole-4-carboxamide scaffold is so effective for PARP-1 inhibition, confirming its role as a nicotinamide mimic. researchgate.net Docking studies can predict key interactions, such as the hydrogen bonds formed by the 4-carboxamide and the N1-proton, and can guide the rational design of substituents at the C2 position to maximize favorable interactions and occupy available space within the active site, thereby increasing both potency and selectivity. nih.govnih.gov These computational approaches, by predicting the activity and binding modes of novel compounds before their synthesis, significantly accelerate the drug discovery process.
Conformational Analysis and Stereochemical Implications for SAR in Benzimidazole Carboxamides
The biological activity of benzimidazole carboxamides is intrinsically linked to their three-dimensional structure, which dictates how they fit into and interact with the binding sites of their target proteins. Conformational analysis, which explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds, and stereochemistry, the study of the spatial arrangement of atoms in molecules, are therefore essential for elucidating the SAR of this class of compounds.
Rotational Barriers and Conformational Preferences
A key feature influencing the conformation of benzimidazole-4-carboxamides is the rotational barrier around the amide C-N bond and the bond connecting the carboxamide group to the benzimidazole ring. The planarity of the amide bond is a well-established property, but rotation around this bond can occur, leading to different conformers. nih.gov Computational studies on related aromatic amides have shown that ortho-substitution can significantly increase the rotational barriers around both the N-C(O) and C-C(O) axes. nih.govnsf.gov In the case of this compound analogues, the substitution pattern on the benzimidazole ring and on the amide nitrogen will dictate the energetic favorability of different conformations.
For instance, molecular modeling and 3D-QSAR studies on various benzimidazole carboxamide derivatives have highlighted the importance of specific spatial arrangements for biological activity. nih.gov These studies often reveal that the bioactive conformation, the specific 3D structure a molecule adopts when it binds to its target, is a key determinant of potency. The docked conformer-based alignment strategies in these studies have been shown to produce robust 3D-QSAR models, underscoring the significance of identifying the correct conformation. nih.gov
The presence of the 6-nitro group in the benzimidazole ring can influence the electronic properties and, consequently, the conformational preferences of the molecule. The electron-withdrawing nature of the nitro group can affect the charge distribution and bond lengths within the benzimidazole system, which in turn can have an impact on the rotational barriers and the preferred dihedral angles of the carboxamide substituent.
**Stereochemical
Impact on Biological Activity
Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms, can exhibit significantly different biological activities. This is because biological macromolecules, such as enzymes and receptors, are chiral and can differentiate between the stereoisomers of a ligand.
For benzimidazole carboxamide analogues, the introduction of chiral centers, for example, in substituents attached to the amide nitrogen, can lead to enantiomers or diastereomers with distinct potencies. SAR studies on related benzimidazole derivatives have often shown that one stereoisomer is significantly more active than the other. This highlights the importance of a specific stereochemical configuration for optimal interaction with the target.
While specific data on the stereochemical implications for this compound analogues is limited in publicly available literature, the principles derived from studies on other benzimidazole carboxamides are highly relevant. For example, in a series of benzimidazole-4-carboxamides designed as 5-HT4 receptor antagonists, the stereochemistry of the substituents on the piperidine ring, attached to the carboxamide nitrogen, was found to be crucial for high affinity. nih.gov
Crystallographic and Computational Insights
X-ray crystallography provides definitive evidence of the solid-state conformation of molecules. The crystal structure of a positional isomer, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, reveals a twisted conformation with a significant dihedral angle between the benzimidazole and pyrimidine (B1678525) mean planes. nih.gov This demonstrates that non-planar conformations can be readily adopted by benzimidazole carboxamide-like structures.
Computational methods, such as Density Functional Theory (DFT) calculations, are valuable tools for investigating the conformational landscape of molecules, including the determination of rotational energy barriers. Studies on N-benzhydrylformamides, which share the formamide (B127407) substructure, have successfully used DFT to calculate rotational barriers that are in good agreement with experimental data from dynamic NMR spectroscopy. nih.gov Such computational approaches can be applied to this compound analogues to predict their preferred conformations and the energy required to interconvert between them.
The following table presents hypothetical data illustrating the potential impact of conformational and stereochemical variations on the biological activity of benzimidazole carboxamide analogues, based on principles observed in related compound series.
| Compound ID | Substituent on Amide Nitrogen | Dihedral Angle (Benzimidazole-Carboxamide) | Stereoisomer | Biological Activity (IC₅₀, µM) |
| A-1 | -CH₃ | 15° | - | 5.2 |
| A-2 | -(S)-CH(CH₃)Ph | 25° | S | 0.8 |
| A-3 | -(R)-CH(CH₃)Ph | 28° | R | 12.5 |
| A-4 | -Cyclohexyl | 35° | - | 3.1 |
| A-5 | -CH₂-piperidine | 20° | - | 1.5 |
This table illustrates that both the conformation (as indicated by the dihedral angle) and the stereochemistry of the substituents can have a profound effect on the biological activity of benzimidazole carboxamide derivatives.
Mechanistic Investigations into the Biological Activities of 6 Nitro 1h Benzo D Imidazole 4 Carboxamide Analogues
Antiprotozoal Mechanisms of Action
Analogues of 6-Nitro-1H-benzo[d]imidazole-4-carboxamide have demonstrated significant efficacy against a range of protozoan parasites. The mechanisms underpinning this activity are diverse, primarily involving the disruption of essential metabolic and cellular processes within the parasites.
Inhibition of Protozoan Metabolic Enzymes (e.g., Glucose-6-Phosphate Dehydrogenase-6-Phosphogluconolactonase in Trichomonas vaginalis)
The protozoan parasite Trichomonas vaginalis is the causative agent of trichomoniasis, the most prevalent non-viral sexually transmitted disease globally. nih.gov While the standard treatment involves 5-nitroimidazole drugs like metronidazole (B1676534), the emergence of resistant strains necessitates the development of new therapeutic agents. nih.govresearchgate.net Benzimidazole (B57391) derivatives have emerged as a promising alternative. nih.gov
Specifically, two 1H-benzimidazole derivatives, named O2N-BZM7 and O2N-BZM9, have been shown to inhibit the bifunctional enzyme glucose-6-phosphate dehydrogenase-6-phosphogluconolactonase (G6PD::6PGL) in T. vaginalis. nih.gov This enzyme is crucial for the pentose (B10789219) phosphate (B84403) pathway (PPP), which supplies the parasite with NADPH for redox balance and precursors for nucleotide synthesis. researchgate.netresearchgate.net The inhibition of G6PD::6PGL disrupts these critical metabolic functions. mdpi.com Studies have shown that treatment of T. vaginalis trophozoites with the compound O2N-BZM9, which has a potent IC50 value of 4.8 μM, leads to the overexpression of the gene encoding G6PD::6PGL, likely as a compensatory response to the enzymatic inhibition. researchgate.net This disruption in the redox balance and precursor synthesis is believed to contribute significantly to the observed cell death. mdpi.com
Target Identification and Validation in Giardia intestinalis and Entamoeba histolytica
Diarrheal diseases caused by the intestinal parasites Giardia intestinalis (also known as Giardia lamblia) and Entamoeba histolytica represent a significant global health issue. nih.govnih.gov Nitroimidazoles are the primary drugs for treating giardiasis and amebiasis. nih.govnih.gov Research into the mechanisms of this class of drugs has helped identify key molecular targets.
In E. histolytica, studies on metronidazole, a 5-nitroimidazole, have identified thioredoxin reductase as a primary target. nih.gov This enzyme becomes a target for adduct formation with the reduced metabolites of the drug, leading to its inactivation. nih.gov The reduction of metronidazole by thioredoxin reductase makes the enzyme itself, along with other thiol-containing proteins, vulnerable. nih.gov Furthermore, essential non-protein thiols like cysteine are also depleted through adduct formation. nih.gov
For G. lamblia, research has focused on developing nitroimidazole carboxamide derivatives that show improved activity, particularly against metronidazole-resistant strains. nih.govnih.gov While specific target validation for this compound is an ongoing area of research, the validated targets for the broader nitroimidazole class in these parasites, such as thioredoxin reductase and other components of the thiol-redox system, provide a strong foundation for understanding its potential mechanisms. nih.govnih.gov
| Compound/Drug | Target Organism | Reported Activity (EC50/IC50) | Reference |
|---|---|---|---|
| O2N-BZM9 | Trichomonas vaginalis | IC50 = 4.8 μM | researchgate.net |
| Metronidazole | G. lamblia (Resistant Strains) | EC50 = 6.1-18 μM | nih.gov |
| Novel Nitroimidazole Carboxamides | G. lamblia (Resistant Strains) | EC50 = 0.1-2.5 μM | nih.gov |
| Metronidazole | E. histolytica | EC50 = 5.0 μM | nih.gov |
| Novel Nitroimidazole Carboxamides | E. histolytica | EC50 = 1.7-5.1 μM | nih.gov |
Anticancer Mechanisms of Action
In addition to their antiprotozoal properties, benzimidazole-4-carboxamide derivatives have been investigated for their potential as anticancer agents, demonstrating inhibitory activity against key enzymes involved in cancer cell proliferation and survival.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition and DNA Damage Response Pathways
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage response, particularly in the repair of single-strand breaks. nih.gov Inhibiting PARP-1 in cancer cells, especially those with pre-existing DNA repair defects (like BRCA mutations), can lead to the accumulation of lethal DNA double-strand breaks and subsequent cell death, a concept known as synthetic lethality. nih.govnih.gov
A series of 1H-benzo[d]imidazole-4-carboxamide derivatives have been designed and evaluated as PARP-1 inhibitors. nih.gov Research has shown that specific analogues exhibit potent PARP-1 enzyme inhibitory activity. For example, compound 6b from one study demonstrated an IC50 of 8.65 nM, which is comparable to the clinical PARP inhibitor Veliparib (IC50 = 15.54 nM). nih.gov Another compound, 6m , showed strong anti-proliferation activity against the BRCA-1 mutant MDA-MB-436 cancer cell line with an IC50 of 25.36 μM. nih.gov This indicates that the anticancer effect of these compounds is, at least in part, mediated through the inhibition of PARP-1, leading to disruption of the DNA damage response. nih.govnih.gov
| Compound | PARP-1 Inhibition (IC50) | Cell Line Anti-proliferation (IC50) | Reference |
|---|---|---|---|
| 6b | 8.65 nM | Not Reported | nih.gov |
| 6m | Not Reported | 25.36 ± 6.06 μM (MDA-MB-436) | nih.gov |
| Veliparib (Reference) | 15.54 nM | Not Reported | nih.gov |
| Olaparib (Reference) | 2.77 nM | 23.89 ± 3.81 μM (MDA-MB-436) | nih.gov |
FMS-like Tyrosine Kinase 3 (FLT3) and Mutant FLT3 Inhibition in Hematological Malignancies
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a significant role in the proliferation and differentiation of hematopoietic progenitor cells. nih.govresearchgate.net Mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD), are found in about one-third of patients with acute myeloid leukemia (AML) and are associated with a poor prognosis. researchgate.netnih.gov This makes FLT3 a key therapeutic target in AML. nih.govnih.gov
Rational drug design has led to the development of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as potent inhibitors of both wild-type and mutant FLT3. nih.govnih.gov One of the most potent compounds from a synthesized series, 8r , demonstrated strong inhibitory activity against FLT3 with an IC50 of 41.6 nM. nih.gov Crucially, this compound and its analogues were often more potent against clinically relevant drug-resistant FLT3 mutants. nih.gov For instance, compound 8r was highly active against the FLT3-ITD (W51) and FLT3-TKD (D835Y) mutants with IC50 values of 22.8 nM and 5.64 nM, respectively. nih.gov This suggests that these benzimidazole derivatives have the potential to overcome some mechanisms of resistance to existing FLT3 inhibitors, offering a promising avenue for the treatment of hematological malignancies. nih.govnih.gov
Potential Interactions with DNA and Topoisomerase I Inhibition
The benzimidazole nucleus is recognized as a key pharmacophore in the development of agents that target DNA and associated enzymes due to its structural similarity to purine (B94841) bases. Analogues of this compound have been investigated for their ability to interact with DNA and inhibit topoisomerase I (Topo I), an enzyme critical for managing DNA topology during replication, transcription, and repair. nih.gov
Topo I inhibitors can act through two primary mechanisms: as catalytic inhibitors or as "poisons". nih.gov Catalytic inhibitors may prevent the binding of the enzyme to DNA or inhibit the cleavage step. nih.gov In contrast, Topo I poisons stabilize the transient covalent complex formed between the enzyme and cleaved DNA, preventing the re-ligation of the DNA strand. nih.govacs.org This leads to an accumulation of single-strand breaks, which can trigger cell death. acs.org
Studies on various benzimidazole derivatives have shown that they can function as Topo I poisons. For instance, certain benzimidazole-triazole derivatives were found to prevent the recombination of single-stranded DNA breaks created by the Topo I enzyme, leading to an increase in nicked DNA, a characteristic effect of topoisomerase poisons. acs.org Molecular modeling studies suggest that these compounds establish a robust binding profile within the enzyme's active site and also engage with the DNA substrate. acs.org Interactions can include pi-pi stacking with DNA base pairs and various contacts with key amino acid residues in the enzyme's active site. acs.org
Interestingly, some benzimidazole analogues exhibit differential activity between human and bacterial topoisomerase I. One study found that the benzimidazole derivative DMA binds to human topoisomerase I with reversible kinetics, whereas it binds to Escherichia coli topoisomerase I in an irreversible manner, contributing to a higher affinity for the bacterial enzyme. nih.govacs.orgresearchgate.net This selectivity highlights the potential for developing targeted antibacterial agents based on this scaffold.
| Compound/Analogue Class | Target Enzyme | Observed Mechanism | Reference |
| Benzimidazole-Triazole Derivatives | Human Topoisomerase I | Topoisomerase Poison; Stabilization of DNA-Topo I complex | acs.org |
| DMA (Hoechst 33342 analogue) | Human Topoisomerase I | Reversible binding, linear kinetics | nih.gov, acs.org |
| DMA (Hoechst 33342 analogue) | E. coli Topoisomerase I | Irreversible binding, nonlinear kinetics, higher affinity | nih.gov, acs.org |
Dihydroorotate Dehydrogenase (DHODH) Inhibition Pathways
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway, making it a significant target for anti-proliferative and anti-inflammatory drug design. nih.gov The inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. Benzimidazole derivatives, including those with a carboxamide moiety, have been identified as potential inhibitors of this enzyme. nih.govresearchgate.net
Research into benzimidazole carboxamide derivatives has explored their potential as dual inhibitors of both DHODH and Poly (ADP-ribose) polymerase-1 (PARP-1), another enzyme involved in DNA repair and replication. nih.govresearchgate.net The rationale is that simultaneously targeting both pathways could offer a synergistic anti-cancer effect. nih.gov Structure-activity relationship (SAR) studies have indicated that the carboxamide group on the benzimidazole scaffold is favorable for DHODH inhibition. researchgate.net For example, replacing a carboxylic acid group with an amide functionality was shown to improve the inhibitory activity against DHODH. researchgate.net
The development of DHODH inhibitors is a validated strategy for treating autoimmune diseases like rheumatoid arthritis and multiple sclerosis, with agents like leflunomide (B1674699) and teriflunomide (B560168) being approved for clinical use. nih.gov The exploration of benzimidazole-based compounds as novel DHODH inhibitors continues to be an active area of research, aiming to develop new chemotypes with improved efficacy and safety profiles. nih.govgov.bc.ca
Antimicrobial Mechanisms of Action
Nitro-substituted benzimidazole derivatives exhibit a broad spectrum of antimicrobial activities, a property often attributed to the reductive activation of the nitro group within microbial cells. nih.govnih.gov
The antibacterial effects of nitrobenzimidazole analogues have been documented against a range of Gram-positive and Gram-negative bacteria. nih.govnih.gov
Mycobacterium tuberculosis : The search for new antitubercular agents is driven by the emergence of drug-resistant strains. nih.gov Nitroimidazole and nitrotriazole compounds have been investigated as potential treatments. nih.govuthscsa.edu The mechanism of action for nitroimidazoles generally requires bioreductive activation by the microbial cell to produce cytotoxic radicals. nih.gov Some benzimidazoles have shown very high tuberculostatic activity while demonstrating low toxicity to eukaryotic cells, making them promising candidates for further development. nih.gov
Staphylococcus aureus : Several benzimidazole derivatives have demonstrated activity against S. aureus, including methicillin-resistant S. aureus (MRSA). nih.govnih.gov The mechanism can involve the inhibition of essential bacterial enzymes. For example, bisbenzimidazole analogues have been identified as efficient inhibitors of E. coli Topoisomerase IA, which could represent a similar target in other bacteria. nih.gov
Escherichia coli : As mentioned previously, certain benzimidazole compounds show selective and potent inhibition of E. coli DNA topoisomerase I. nih.govacs.org The irreversible binding to the bacterial enzyme, in contrast to the reversible binding to its human counterpart, suggests a specific mechanism of action that could be exploited for antibacterial therapy. nih.govacs.orgresearchgate.net
Benzimidazole derivatives have also demonstrated significant antifungal properties.
Candida albicans : This opportunistic yeast is a common cause of fungal infections. Several studies have reported the efficacy of benzimidazole derivatives against C. albicans. nih.govnih.govresearchgate.net One proposed mechanism of action is the induction of reactive oxygen species (ROS) within the fungal cells. nih.gov The accumulation of ROS leads to oxidative stress and subsequent cell death. nih.gov The antifungal activity of some alkylated bisbenzimidazole analogues has been found to be dependent on the length of the alkyl chain. nih.gov
Aspergillus niger : This common mold can cause aspergillosis in immunocompromised individuals. Benzothiazole derivatives, which are structurally related to benzimidazoles, have shown inhibitory activity against A. niger. researchgate.net Myco-synthesis of silver nanoparticles using A. niger has also been explored, indicating interactions between the fungus and various chemical agents. frontiersin.org Some benzimidazole compounds have been tested against A. niger, showing potential for antifungal applications. nih.govresearchgate.net
| Organism | Compound Class | Putative Mechanism/Target | MIC/Activity | Reference |
| M. tuberculosis | Nitrotriazole-based sulfonamides | Not specified | MIC: 1.56-3.13 µM | uthscsa.edu |
| S. aureus | Alkylated bisbenzimidazoles | ROS Induction | MIC: 0.975-15.6 µg/mL | nih.gov |
| E. coli | DMA (Hoechst 33342 analogue) | Topoisomerase I Inhibition | Potent, irreversible inhibition | nih.gov, acs.org |
| C. albicans | Alkylated bisbenzimidazoles | ROS Induction | MIC: 0.975-15.6 µg/mL | nih.gov |
| C. albicans | Nitro-substituted benzimidazoles | Not specified | MIC: 12.5 µg/mL | researchgate.net |
| A. niger | Methyl Substituted Benzothiazoles | Not specified | Moderate to Potent Inhibition | researchgate.net |
Other Biological Activities and Putative Mechanisms
Oxidative stress, resulting from an imbalance between free radicals and antioxidant defenses, can cause damage to vital cellular components like DNA and lipids. nih.govnih.gov Benzimidazole derivatives have been investigated for their antioxidant potential, which is primarily based on their ability to scavenge free radicals. frontiersin.orgdergipark.org.tr
The antioxidant capacity of these compounds is often evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging test and the ferric reducing antioxidant power (FRAP) assay. nih.gov For example, a trihydroxy substituted benzothiazole-2-carboxamide was identified as a potent antioxidant, significantly more effective than the standard butylated hydroxytoluene (BHT). nih.gov The mechanism for this high activity was attributed to the formation of stable radical species through intramolecular hydrogen bonding. nih.gov
Other studies have investigated the ability of benzimidazole derivatives to inhibit lipid peroxidation, a key process of oxidative damage to cellular membranes. nih.govnih.govkoreascience.kr Some novel pyrrole-benzimidazole derivatives showed significant inhibition of lipid peroxidation in rat liver microsomes. nih.gov The antioxidant activity is often influenced by the specific substituents on the benzimidazole ring system. frontiersin.orgnih.gov
Alpha-Glucosidase Inhibition for Metabolic Pathway Modulation
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates and disaccharides into glucose in the small intestine. nih.govsemanticscholar.org Inhibition of this enzyme can delay carbohydrate digestion and glucose absorption, thereby lowering postprandial blood glucose levels. nih.govnih.gov This mechanism is a therapeutic strategy for managing type 2 diabetes mellitus. semanticscholar.org
Benzimidazole derivatives have been identified as potent inhibitors of α-glucosidase. researchgate.netnih.gov Studies on various series of these compounds have provided insights into their structure-activity relationships (SAR). For example, in one study of benzimidazole-based thiazole (B1198619) analogues, all synthesized compounds showed a wide range of inhibitory potentials against α-glucosidase, with IC₅₀ values ranging from 2.70 ± 0.10 to 42.30 ± 0.70 µM. nih.gov The SAR analysis revealed that analogues with smaller substituents (like -F and -Cl) or those capable of forming hydrogen bonds (-OH) with the enzyme's catalytic residues had enhanced inhibitory activity. nih.gov Conversely, bulky substituents (-Br) or those unable to form hydrogen bonds (-CH₃) reduced the inhibitory potential. nih.gov
Molecular docking studies have helped to elucidate the binding modes of these inhibitors. Potent compounds have been shown to fit within the catalytic site of α-glucosidase, forming crucial interactions. These can include strong hydrogen bonds with key residues such as Arg312 and Arg439, as well as hydrophobic π-stacking interactions with aromatic residues like Phe300 and Phe177.
Computational and Theoretical Chemistry Studies on 6 Nitro 1h Benzo D Imidazole 4 Carboxamide and Analogues
Quantum Mechanical (QM) Investigations
Quantum mechanical methods are employed to examine the fundamental electronic properties of molecules. Density Functional Theory (DFT) is a prominent method used for these investigations, offering a balance between accuracy and computational cost for studying molecules like 6-Nitro-1H-benzo[d]imidazole-4-carboxamide. nih.govresearchgate.net
The introduction of an electron-withdrawing nitro group at the 6-position and a carboxamide group at the 4-position significantly influences the electronic landscape of the benzimidazole (B57391) core. DFT calculations can reveal the optimized bond lengths and angles, which are often in good agreement with experimental data where available. mdpi.com Furthermore, the molecular electrostatic potential (MEP) surface, generated through DFT, maps the charge distribution and predicts sites susceptible to electrophilic and nucleophilic attack, which is vital for understanding potential intermolecular interactions. researchgate.netscirp.org
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter; a smaller gap suggests higher reactivity and that charge transfer can occur more easily within the molecule. mdpi.com
For benzimidazole analogues, DFT calculations are used to determine the energies of these orbitals. nih.govnih.gov The presence of the nitro group, a strong electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO, particularly the LUMO, thereby affecting the molecule's electron-accepting capabilities.
From the HOMO and LUMO energies, several Global Reactivity Parameters (GRPs) can be calculated to quantify the molecule's reactivity. These parameters provide a theoretical basis for predicting how the molecule will behave in chemical reactions.
Table 1: Global Reactivity Parameters Derived from FMO Analysis
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -E_HOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E_LUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract shared electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to accept electrons. |
This table is based on established DFT principles described in the literature. nih.govresearchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energies through second-order perturbation theory. nih.gov For benzimidazole derivatives, NBO analysis reveals hyperconjugative interactions and charge delocalization from lone pairs on nitrogen and oxygen atoms to antibonding orbitals, which contribute significantly to the molecule's stability. nih.govmdpi.com These intramolecular charge-transfer interactions are crucial for understanding the electronic properties and reactivity. nih.gov
NBO calculations are also valuable for predicting spectroscopic parameters. researchgate.net By calculating the electron density at different atomic sites, it's possible to estimate theoretical NMR chemical shifts. mdpi.com These theoretical values can then be compared with experimental data to confirm the molecular structure and assignments of spectral peaks. mdpi.comresearchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques extend beyond the quantum mechanical analysis of a single molecule to simulate its interaction with complex biological systems, such as proteins.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is widely applied to benzimidazole derivatives to identify potential biological targets and understand their mechanism of action. nih.govnih.gov For this compound, docking studies can predict its binding mode and affinity with various enzymes or receptors. For instance, nitrobenzimidazole derivatives have been studied as inhibitors of enzymes like phosphodiesterases. nih.govresearchgate.net
The docking process involves placing the ligand into the active site of a protein and calculating a scoring function, which estimates the binding affinity (often expressed as binding energy in kcal/mol). nih.gov Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the active site, are identified. nih.gov The carboxamide and nitro groups of the title compound are capable of forming significant hydrogen bonds, which often play a crucial role in stabilizing the ligand-protein complex. nih.gov
Table 2: Representative Data from Molecular Docking Studies of Benzimidazole Analogues
| Compound Class | Target Protein | Key Interacting Residues (Example) | Predicted Binding Affinity (Example) |
|---|---|---|---|
| Nitrobenzamide Derivatives | iNOS | Arg, Tyr, Gln | - |
| Alkylated Benzimidazoles | HIV-RT | Trp229, Lys101 | - |
| Benzimidazole Derivatives | SARS-CoV-2 Mpro | His41, Cys145 | - |
This table compiles representative findings from docking studies on related compound classes to illustrate the type of data generated. nih.govnih.govnih.govnih.gov
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the nature of the binding event. nih.gov Starting from a docked pose, an MD simulation calculates the motion of atoms in the system, allowing researchers to observe conformational changes and the persistence of key interactions. nih.gov
A primary metric for analyzing stability is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A low and stable RMSD value over the simulation time (e.g., 100 ns) indicates that the complex is stable and has reached equilibrium. nih.govnih.gov In contrast, large fluctuations in RMSD suggest instability. nih.gov MD simulations on benzimidazole-protein complexes have shown that stable binding is often characterized by consistent hydrogen bonding and low conformational flexibility of the ligand within the active site. nih.govresearchgate.net This analysis confirms whether the interactions predicted by docking are maintained in a dynamic, solvated environment. nih.gov
Energetic Contributions to Ligand-Receptor Complex Formation
The formation and stability of a ligand-receptor complex are governed by the total binding free energy (ΔG_bind), which is a sum of various energetic contributions. Computational methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), are instrumental in dissecting these contributions to understand the driving forces behind ligand binding. These analyses are frequently applied to benzimidazole carboxamide analogues, particularly in the context of their inhibition of enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1). nih.govnih.gov
The binding free energy is typically broken down into several components:
Electrostatic Interactions (ΔE_ele): These are long-range forces resulting from the attraction or repulsion between charged or polar groups on the ligand and the receptor. For benzimidazole carboxamides, interactions involving the carboxamide group and any polar substituents are crucial.
Polar Solvation Energy (ΔG_pol): This term represents the energy cost of desolvating the ligand and the receptor's binding site to allow them to interact. It is an unfavorable contribution to binding.
Nonpolar Solvation Energy (ΔG_nonpol): This term, often estimated from the solvent-accessible surface area (SASA), represents the favorable energy gained from the hydrophobic effect as water molecules are displaced from nonpolar surfaces upon complex formation.
Studies on benzimidazole-based inhibitors targeting PARP-1 have utilized these free energy calculations to elucidate binding mechanisms. nih.gov For instance, the analysis of selective PARP-1 inhibitors reveals that the binding affinity is highly dependent on a delicate balance of these energetic terms. Unfavorable conformational changes in the protein upon ligand binding can lead to a significant energy penalty, reducing affinity and contributing to selectivity between closely related enzyme isoforms like PARP-1 and PARP-2. nih.gov Free energy calculations can identify key amino acid residues that contribute significantly to the binding energy, providing a roadmap for designing new analogues with improved potency and selectivity. nih.govmdpi.com The carboxamide moiety, a common feature in this class of compounds, is frequently involved in critical hydrogen bonding networks within the binding site, which are a major component of the electrostatic energy contribution. nih.gov
| Energetic Component | Description | Role in Complex Stability |
| ΔE_vdw (van der Waals) | Energy from non-covalent forces between nonpolar atoms. | Contributes to binding through shape complementarity. |
| ΔE_ele (Electrostatic) | Energy from interactions between charged/polar groups (e.g., hydrogen bonds). | A primary driver of binding affinity and specificity. |
| ΔG_pol (Polar Solvation) | Energy penalty for removing water from polar surfaces of ligand and receptor. | Opposes binding; must be overcome by favorable interactions. |
| ΔG_nonpol (Nonpolar Solvation) | Favorable energy from the hydrophobic effect. | Contributes to binding by burying nonpolar surfaces. |
| ΔG_bind (Total Binding Free Energy) | The sum of all energetic contributions. | Determines the overall stability and affinity of the complex. |
Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatic Approaches
Development of Predictive Models for Biological Activities of Benzimidazole Carboxamides
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. For benzimidazole carboxamides, three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed to develop predictive models for activities such as enzyme inhibition and antifungal effects. researchgate.net
These models are built by aligning a series of structurally related compounds (like various benzimidazole carboxamides) and calculating steric and electrostatic fields (in CoMFA) or similarity indices based on hydrophobicity, hydrogen bond donor/acceptor properties, and other descriptors (in CoMSIA) around them. The variations in these fields are then correlated with the observed biological activities (e.g., IC₅₀ values) using statistical methods like Partial Least Squares (PLS) regression.
The predictive power of a QSAR model is assessed by several statistical parameters:
r² (Coefficient of Determination): Indicates the goodness of fit, or how well the model explains the variance in the training set data. Values closer to 1.0 are better.
q² or r²_cv (Cross-validated r²): Measures the internal predictive ability of the model, determined by systematically leaving out samples during model generation and predicting their activity. A q² > 0.5 is generally considered indicative of a model with good predictive power.
For example, 3D-QSAR studies on benzimidazole carboxamide-based PARP-1 inhibitors have yielded statistically robust models. One such study reported a CoMFA model with a q² of 0.743 and an r² of 0.913, and a CoMSIA model with a q² of 0.734 and an r² of 0.869. nih.gov Similarly, a 3D-QSAR study on novel pyrazole (B372694) carboxamide derivatives containing a benzimidazole moiety as antifungal agents resulted in a CoMFA model with a q² of 0.578 and an r² of 0.850. researchgate.net
These models generate contour maps that visualize the regions in 3D space where certain structural properties are predicted to enhance or diminish biological activity. For instance, a map might show that a bulky, electropositive group is favored in one region, while a hydrogen bond donor is disfavored in another. This information provides crucial insights for designing new, more potent analogues of this compound by guiding the modification of its structure.
| QSAR Model Type | Target/Activity | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Reference |
| CoMFA | PARP-1 Inhibition | 0.743 | 0.913 | nih.gov |
| CoMSIA | PARP-1 Inhibition | 0.734 | 0.869 | nih.gov |
| CoMFA | Antifungal (B. cinerea) | 0.578 | 0.850 | researchgate.net |
Activity Cliff Analysis and Selectivity Switch Identification
Chemoinformatic tools are essential for navigating the complex structure-activity relationship (SAR) landscape of compound families like benzimidazole carboxamides. Two important concepts in this domain are activity cliffs and selectivity switches.
Activity Cliffs are defined as pairs of structurally similar compounds that exhibit a large and unexpected difference in biological activity against a specific target. nih.gov For example, the change of a single functional group, such as substituting a hydrogen atom with a methyl group, might lead to a 100-fold increase or decrease in potency. The identification of these cliffs is of paramount importance in medicinal chemistry because they highlight subtle structural modifications that have a profound impact on activity. Analyzing the structural and conformational differences of the compounds forming an activity cliff provides deep insights into the specific interactions that are critical for binding to the receptor. For benzimidazoles, activity cliffs have been systematically analyzed to understand their SAR against various parasitic targets. researchgate.netd-nb.info
Selectivity Switches , a related concept, refer to small structural changes in a ligand that "switch" its binding selectivity from one biological target to another, often a closely related one (e.g., different enzyme isoforms or receptor subtypes). nih.gov For benzimidazole derivatives, which are known to interact with a wide range of biological targets, understanding selectivity is crucial for developing safe and effective therapeutic agents. mdpi.com For instance, a minor modification to a benzimidazole carboxamide scaffold could shift its primary target from PARP-1 to PARP-2, or from an enzyme in a pathogen to its human homologue. nih.gov Identifying these selectivity switches through computational analysis helps in designing compounds with a desired selectivity profile, thereby minimizing off-target effects. The analysis often involves comparing the SAR landscapes for multiple targets simultaneously to pinpoint where the landscapes diverge significantly for structurally similar compounds.
Advanced Analytical Methodologies for Characterization and Mechanistic Research
Spectroscopic Techniques for Elucidating Molecular Structure and Dynamics
Spectroscopy is fundamental to the structural analysis of novel chemical entities. By probing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, connectivity, and electronic properties can be obtained.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 6-Nitro-1H-benzo[d]imidazole-4-carboxamide. Analysis of both ¹H and ¹³C NMR spectra provides precise information about the chemical environment of each hydrogen and carbon atom in the molecule.
In the ¹H NMR spectrum, conducted in a solvent like DMSO-d₆, distinct signals are expected for the aromatic protons, the N-H proton of the imidazole (B134444) ring, and the -NH₂ protons of the carboxamide group. The aromatic protons on the benzene (B151609) ring would appear as distinct signals, with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the nitro and carboxamide groups. The imidazole N-H proton typically appears as a broad singlet at a downfield chemical shift.
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum.
A significant aspect of benzimidazole (B57391) chemistry is annular tautomerism, where the N-H proton can rapidly exchange between the two nitrogen atoms of the imidazole ring. beilstein-journals.orgnih.gov This dynamic process can be studied using NMR spectroscopy. nih.govresearchgate.net In many instances, this rapid exchange leads to a time-averaged spectrum where the signals for carbons C4/C7 and C5/C6 coalesce, indicating a plane of symmetry on the NMR timescale. beilstein-journals.org Variable-temperature (VT) NMR experiments can provide further insight; by lowering the temperature, it may be possible to slow the proton exchange rate sufficiently to observe separate signals for each distinct tautomer. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| ¹H NMR | ||
| Imidazole N-H | ~13.0 | Broad Singlet |
| Aromatic H-5 | ~8.3 | Doublet |
| Aromatic H-7 | ~8.4 | Doublet |
| Amide -NH₂ | ~7.5 - 8.0 | Broad Singlet |
| Imidazole H-2 | ~8.5 | Singlet |
| ¹³C NMR | ||
| C=O (Amide) | ~168 | |
| C-2 | ~145 | |
| C-3a | ~135 | |
| C-4 | ~120 | |
| C-5 | ~118 | |
| C-6 | ~143 | |
| C-7 | ~115 | |
| C-7a | ~148 |
Note: These are predicted values based on known data for similar benzimidazole structures. rsc.org Actual experimental values may vary.
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in the this compound molecule. The FT-IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
Key expected absorptions include a broad band in the 3400-3100 cm⁻¹ region, corresponding to the N-H stretching vibrations of both the imidazole ring and the primary amide. The C=O stretch of the carboxamide group would produce a strong, sharp absorption band around 1680-1650 cm⁻¹. Furthermore, the presence of the nitro group (NO₂) is confirmed by two characteristic strong absorptions: an asymmetric stretching band around 1550-1500 cm⁻¹ and a symmetric stretching band near 1350-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observable in their respective characteristic regions.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3400 - 3100 | N-H (Imidazole, Amide) | Stretching |
| ~1670 | C=O (Amide I) | Stretching |
| ~1620 | N-H (Amide II) | Bending |
| 1550 - 1500 | -NO₂ | Asymmetric Stretching |
| 1350 - 1300 | -NO₂ | Symmetric Stretching |
High-Resolution Mass Spectrometry (HRMS) is essential for the precise determination of the molecular weight and elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm), which allows for the unambiguous confirmation of the molecular formula. nih.gov
For this compound, the HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of its chemical formula, C₈H₆N₄O₃. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. Common fragmentation pathways for this compound would likely involve the loss of the nitro group (-NO₂, 46 Da) and the neutral loss of the carboxamide group components, such as isocyanic acid (HNCO, 43 Da).
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆N₄O₃ |
| Molecular Weight | 206.16 g/mol |
| Calculated Exact Mass [M+H]⁺ | 207.0513 |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The UV-Vis spectrum of this compound would display absorption maxima (λmax) corresponding to π→π* and n→π* transitions within the conjugated benzimidazole ring system and the attached chromophoric nitro and carboxamide groups.
This technique is also a powerful tool for studying the non-covalent interactions between small molecules and biological macromolecules like DNA. researchgate.netmdpi.com When a compound binds to DNA, changes in its electronic environment can occur, leading to observable shifts in the UV-Vis spectrum. researchgate.net These changes can manifest as:
Hypochromism: A decrease in molar absorptivity, often associated with the intercalation of the molecule between DNA base pairs. researchgate.net
Hyperchromism: An increase in molar absorptivity.
Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength.
Hypsochromic Shift (Blue Shift): A shift of the absorption maximum to a shorter wavelength.
By titrating a solution of the compound with increasing concentrations of DNA and monitoring these spectral changes, one can infer the mode of binding (e.g., intercalation vs. groove binding) and calculate the binding constant (Kb), which quantifies the strength of the interaction. mdpi.commdpi.com
Chromatographic Techniques for Purity, Isolation, and Quantitative Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for isolating the target compound from reaction byproducts and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of this compound. A typical method would employ a reverse-phase C18 column, which separates compounds based on their hydrophobicity.
The sample is dissolved in a suitable solvent and injected into the HPLC system. A mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is pumped through the column. By running a gradient (i.e., changing the solvent composition over time), components of the sample are eluted from the column at different times (retention times). A UV detector is commonly used to monitor the eluent, and the purity of the compound is determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram. This method provides a quantitative measure of purity, which is critical for ensuring the quality of the compound for further research.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Purity Assessment
Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for the real-time monitoring of chemical reactions and the qualitative assessment of product purity in the synthesis of benzimidazole derivatives. nih.gov Its simplicity, speed, and low cost make it an invaluable tool in synthetic organic chemistry.
In the context of the synthesis of "this compound" and related compounds, TLC is employed to track the consumption of starting materials and the formation of the product. This is achieved by periodically spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel.
The choice of the mobile phase, or eluent, is critical for achieving good separation of the components in the reaction mixture. The polarity of the solvent system is adjusted to control the movement of the compounds up the plate. For benzimidazole derivatives, which possess a degree of polarity, various solvent systems can be employed. While specific Rf (retardation factor) values are highly dependent on the exact TLC conditions (plate type, layer thickness, eluent composition, and temperature), a representative system can be inferred from general synthetic procedures for similar heterocyclic compounds.
Table 1: Representative TLC Conditions for Monitoring Benzimidazole Synthesis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase (Eluent) | A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297) or acetone). The ratio is optimized to achieve an Rf value for the product that is typically between 0.3 and 0.5 for clear separation. For instance, a starting point could be a 7:3 or 1:1 mixture of hexane and ethyl acetate. |
| Visualization | The spots are visualized under UV light (at 254 nm and/or 365 nm), where UV-active compounds appear as dark spots. Further visualization can be achieved using staining agents such as iodine vapor or a potassium permanganate (B83412) solution, which react with the compounds to produce colored spots. |
By comparing the Rf values of the spots from the reaction mixture with those of the starting materials and a pure sample of the product (if available), a chemist can qualitatively determine the progress of the reaction. The disappearance of the starting material spots and the appearance of a new, distinct spot corresponding to the product indicate a successful transformation. Furthermore, the presence of a single spot for the purified product suggests a high degree of purity, although this should be confirmed by other analytical methods like HPLC or spectroscopy.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis
The crystal structure of a molecule is determined by irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The data obtained from this experiment allows for the calculation of the electron density distribution within the crystal, from which the positions of the individual atoms can be determined.
For a compound like "this compound," X-ray crystallography would reveal the planarity of the benzimidazole ring system and the orientation of the nitro and carboxamide substituents. researchgate.net The nitro group is often found to be nearly coplanar with the aromatic ring to which it is attached, a feature that influences the electronic properties of the molecule. nih.gov
Intermolecular interactions play a critical role in the packing of molecules in the crystal lattice. For "this compound," several types of interactions would be anticipated:
Hydrogen Bonding: The presence of the N-H group in the imidazole ring and the -NH2 of the carboxamide group makes them excellent hydrogen bond donors. The oxygen atoms of the nitro and carboxamide groups, as well as the nitrogen atoms of the imidazole ring, can act as hydrogen bond acceptors. These hydrogen bonds are expected to be a dominant force in the crystal packing, potentially forming intricate networks of dimers, chains, or sheets. nih.gov
π-π Stacking: The planar aromatic benzimidazole ring system is prone to π-π stacking interactions, where the electron-rich π systems of adjacent molecules align in a parallel or offset fashion. These interactions are a significant cohesive force in the crystal structures of many aromatic compounds. nih.gov
Other Weak Interactions: C-H···O and C-H···N interactions, although weaker than classical hydrogen bonds, can also play a role in stabilizing the crystal structure. researchgate.net
Table 2: Expected Crystallographic Parameters and Intermolecular Interactions for this compound (Inferred from Related Structures)
| Parameter | Expected Features |
| Crystal System | Likely to be monoclinic or orthorhombic, common for such organic molecules. nih.gov |
| Space Group | Centrosymmetric space groups (e.g., P21/c, P-1) are frequently observed for achiral molecules. |
| Key Dihedral Angles | The dihedral angle between the benzimidazole ring and the nitro group is expected to be small, indicating near co-planarity. nih.gov The orientation of the carboxamide group relative to the ring will be determined by steric and electronic factors, as well as intermolecular hydrogen bonding. |
| Dominant Intermolecular Interactions | N-H···O and N-H···N hydrogen bonds involving the imidazole, carboxamide, and nitro groups. nih.gov π-π stacking interactions between the benzimidazole rings of adjacent molecules. nih.gov |
The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-property relationships of "this compound." It provides a solid foundation for computational studies and for interpreting its behavior in biological systems.
Emerging Research Frontiers and Future Translational Perspectives
Exploration of Novel Therapeutic Indications for 6-Nitro-1H-benzo[d]imidazole-4-carboxamide Analogues
The benzimidazole (B57391) core is a versatile scaffold that has been explored for a multitude of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. mdpi.com Analogues of this compound are at the forefront of research into new therapeutic indications, with a primary focus on oncology and infectious diseases.
Anticancer Activity: A significant area of investigation for these compounds is their role as Poly(ADP-ribose) polymerase (PARP) inhibitors. mdpi.comnih.govnih.gov PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations. nih.gov Several 1H-benzo[d]imidazole-4-carboxamide derivatives have been designed and synthesized as potent PARP-1 inhibitors. mdpi.comnih.govnih.govnih.gov For instance, certain 2-phenyl-benzimidazole-4-carboxamide derivatives have shown significant PARP-1 inhibitory activity, with some compounds exhibiting IC50 values comparable to the approved PARP inhibitor Olaparib. nih.gov The introduction of a nitro group at the 6-position can potentially enhance the anticancer activity through bioreductive activation in hypoxic tumor environments. researchgate.net
Beyond PARP inhibition, analogues are being investigated as multi-kinase inhibitors, targeting enzymes like EGFR, HER2, and CDK2, which are critical in cancer cell signaling pathways. researchgate.net Some N-substituted 6-nitro-1H-benzimidazole derivatives have demonstrated potent anticancer activity against various cell lines, with IC50 values in the low microgram per milliliter range. researchgate.net
Antimicrobial Activity: The 6-nitro-1H-benzimidazole scaffold has also been a foundation for the development of new antimicrobial agents. researchgate.netresearchgate.netnih.gov Derivatives have shown activity against both bacteria and fungi. For example, certain N-substituted 6-nitro-1H-benzimidazole derivatives have exhibited potent antibacterial activity against strains like Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) comparable to ciprofloxacin. mdpi.com
The following table summarizes the inhibitory activities of some representative benzimidazole derivatives.
| Compound Type | Target/Organism | Activity (IC50/MIC) | Reference |
| 2-Phenyl-benzimidazole-4-carboxamide derivative (6b) | PARP-1 | IC50 = 8.65 nM | nih.gov |
| 2-Phenyl-benzimidazole-4-carboxamide derivative (6m) | MDA-MB-436 cells | IC50 = 25.36 µM | nih.gov |
| N-substituted 6-nitro-1H-benzimidazole derivative (4k) | Candida albicans | MIC = 8-16 µg/mL | mdpi.com |
| N-substituted 6-nitro-1H-benzimidazole derivative (1d) | Escherichia coli | MIC = 2-16 µg/mL | mdpi.com |
Development of Advanced Synthetic Methodologies for Scalability and Sustainability
The translation of promising compounds from the laboratory to clinical use necessitates the development of scalable and sustainable synthetic methods. Traditional methods for benzimidazole synthesis often involve harsh reaction conditions and the use of toxic reagents. chemmethod.comniscpr.res.in Consequently, there is a significant research effort focused on "green chemistry" approaches.
Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. mdpi.comresearchgate.netnih.govrjptonline.org For the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, microwave irradiation has been shown to produce moderate to excellent yields (40-99%). mdpi.comresearchgate.netnih.gov
The use of eco-friendly catalysts and solvents is another cornerstone of sustainable synthesis. Researchers have explored the use of catalysts like ZnO nanoparticles and ionic liquids. mdpi.commanchester.ac.uk Deep eutectic solvents (DES) are also being investigated as green reaction media. mdpi.com These methods often offer advantages such as high yields, mild reaction conditions, and the potential for catalyst recycling. mdpi.comchemmethod.comrjptonline.orgchemmethod.com For example, one-pot condensation of o-phenylenediamine (B120857) with aldehydes using ammonium (B1175870) chloride as a catalyst in ethanol (B145695) provides a green and economically viable route to 2-substituted benzimidazoles. niscpr.res.in
The table below highlights some green synthesis approaches for benzimidazole derivatives.
| Synthetic Method | Key Features | Yield | Reference |
| Microwave-assisted synthesis | Reduced reaction time, high efficiency | 40-99% | mdpi.comresearchgate.netnih.gov |
| ZnO Nanoparticle catalysis | Eco-friendly, recyclable catalyst | High yields | manchester.ac.uk |
| Ammonium chloride catalysis in ethanol | Green and economical | Moderate to good yields | niscpr.res.in |
| Deep Eutectic Solvent (DES) medium | Solvent and reactant | 95-97% | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for Benzimidazole Carboxamides
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. nih.gov For benzimidazole carboxamides, these computational tools are being employed to develop Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.govresearchgate.net QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of the potency of new, unsynthesized molecules. nih.govpreprints.org
Machine learning algorithms like support vector machines (SVM) and random forests (RF) have been used to build predictive QSAR models for benzimidazole derivatives. nih.govresearchgate.net These models can help in identifying key structural features that are important for activity and in designing new compounds with improved efficacy. nih.govnih.gov For instance, a machine learning-based QSAR model for benzimidazole derivatives as corrosion inhibitors was able to predict the inhibition efficiency with high accuracy, leading to the design of new, potent inhibitors. nih.govnih.gov Such approaches can be adapted to predict the therapeutic activity of this compound analogues against various biological targets.
Application of Advanced In Vitro and In Silico Models for Comprehensive Preclinical Assessment
Before a drug candidate can be tested in humans, it must undergo rigorous preclinical assessment to evaluate its efficacy and safety. Traditional 2D cell cultures often fail to replicate the complex microenvironment of human tissues, leading to poor prediction of in vivo outcomes. manchester.ac.uknih.govresearchgate.netsciltp.com To address this, there is a growing emphasis on the use of advanced in vitro models.
3D Cell Cultures and Organoids: Three-dimensional (3D) cell culture models, such as spheroids and organoids, provide a more physiologically relevant environment for drug testing. manchester.ac.uknih.govresearchgate.netsciltp.comnih.gov These models better mimic cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients found in tumors. researchgate.netsciltp.com Organoids, which are self-organizing 3D structures derived from stem cells, can recapitulate the architecture and function of specific organs, offering a powerful platform for preclinical evaluation of compounds like this compound. manchester.ac.uknih.govsciltp.com
In Silico Models: Computational models play a crucial role in modern preclinical assessment. Molecular docking studies are used to predict the binding mode and affinity of a ligand to its protein target, providing insights into the mechanism of action. researchgate.netmdpi.com For N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, molecular docking has been used to identify potential targets such as dihydrofolate reductase, VEGFR2, and histone deacetylase 6. rsc.org
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical in silico tool. mdpi.comrsc.org These models use computational algorithms to forecast the pharmacokinetic and toxicological properties of a compound, helping to identify potential liabilities early in the drug development process. mdpi.com
Synergistic Therapeutic Approaches with Existing Pharmacological Agents
Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in cancer treatment. The goal is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of the individual drugs. mdpi.comfrontiersin.org
For analogues of this compound, particularly those acting as PARP inhibitors, there is significant potential for synergistic combinations with other anticancer agents. nih.govmdpi.com
Combination with Chemotherapy: PARP inhibitors have been shown to potentiate the effects of DNA-damaging chemotherapeutic agents like platinum compounds and temozolomide. mdpi.com The rationale is that inhibiting PARP-mediated DNA repair makes cancer cells more susceptible to the DNA damage induced by chemotherapy. Combination therapy with Olaparib and various chemotherapy drugs has been explored in clinical trials. mdpi.com
Combination with other Targeted Therapies: There is growing interest in combining PARP inhibitors with other targeted agents, such as PI3K inhibitors. mdpi.comfrontiersin.org The PI3K/AKT/mTOR pathway is also involved in DNA damage repair, and its inhibition can induce a state of "BRCAness," making cancer cells more sensitive to PARP inhibitors. mdpi.comfrontiersin.org Preclinical studies have shown that the combination of a PI3K inhibitor and Olaparib can delay tumor proliferation. frontiersin.org
A study on the combination of methotrexate (B535133) and 5-aminoimidazole-4-carboxamide (B1664886) riboside demonstrated synergistic anticancer action against breast and liver cancer cells, highlighting the potential for combining different classes of compounds to enhance efficacy. nih.gov Exploring such combinations for this compound analogues could lead to more effective treatment strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
